2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
- Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown that these compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- A study on the microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules found that certain compounds exhibited good anticancer activity against ovary and liver cancer cell lines, highlighting the potential of benzenesulfonamide derivatives in anticancer drug development (Kumar et al., 2015).
Nonlinear Optical Materials
- The preparation and crystal structure analysis of 4-amino-1-methylpyridinium benzenesulfonate salts have shown noncentrosymmetric structures suitable for second-order nonlinear optics, indicating their potential use in optical and photonic devices (Anwar et al., 2000).
Herbicide Metabolism and Selectivity
- Studies on the metabolism of chlorsulfuron by plants have revealed the biological basis for the selectivity of this herbicide for cereals, demonstrating how benzenesulfonamide derivatives can be tailored for specific agricultural applications (Sweetser, Schow, & Hutchison, 1982).
Safety and Hazards
Mechanism of Action
Target of Action
It is related to the compound 2,2,6,6-tetramethylpiperidine-1-oxyl (tempo), which is a typical piperidine class nitroxide radical . TEMPO is known to capture free radicals and quench singlet oxygen .
Mode of Action
The related compound tempo is a very effective oxidation catalyst, capable of oxidizing primary alcohols to aldehydes and secondary alcohols to ketones .
Biochemical Pathways
Tempo is known to be involved in various alcohol and polyol oxidation reactions .
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-12-7-8-14(22-6)15(9-12)23(20,21)18-13-10-16(2,3)19-17(4,5)11-13/h7-9,13,18-19H,10-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPXDNBRUUTWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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